hTrkA-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22F3N5O3 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-[[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methyl]-3-(8-methyl-2-phenylimidazo[1,2-a]pyrazin-3-yl)urea |
InChI |
InChI=1S/C24H22F3N5O3/c1-15-21-30-20(17-6-4-3-5-7-17)22(32(21)11-10-28-15)31-23(33)29-13-18-12-16(14-34-2)8-9-19(18)35-24(25,26)27/h3-12H,13-14H2,1-2H3,(H2,29,31,33) |
InChI Key |
KNZNJSNITSGMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NC(=C2NC(=O)NCC3=C(C=CC(=C3)COC)OC(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Type II Tropomyosin Receptor Kinase A (TrkA) Inhibitors
This guide provides a detailed overview of the mechanism of action for Type II inhibitors of human Tropomyosin Receptor Kinase A (hTrkA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of kinase inhibition, particularly concerning the TrkA receptor, a key target in pain and cancer therapeutics.[1][2][3]
Introduction to TrkA and Its Signaling
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase encoded by the NTRK1 gene.[3] It plays a crucial role in the development and function of the nervous system. The binding of its cognate ligand, Nerve Growth Factor (NGF), to the extracellular domain of TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This activation initiates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are vital for neuronal cell proliferation, differentiation, survival, and pain signaling.[2][4] Dysregulation of TrkA signaling, often through genetic rearrangements leading to fusion proteins, is implicated in various cancers.[2][3]
Classification of TrkA Inhibitors
TrkA inhibitors are broadly classified based on their binding site and the conformational state of the kinase they target.[2][4]
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.[2]
-
Type II inhibitors bind to the ATP-binding site and an adjacent allosteric pocket, stabilizing an inactive (DFG-out) conformation of the kinase.[2][4]
-
Type III (Allosteric) inhibitors bind to a site distant from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.[2]
This document focuses on the mechanism of Type II inhibitors.
Core Mechanism of Action of Type II hTrkA Inhibitors
Type II hTrkA inhibitors function by targeting and stabilizing an inactive conformation of the kinase domain.[5][6] This specific binding mode is characterized by the "DFG-out" conformation, where the Asp-Phe-Gly motif at the beginning of the activation loop is flipped from its active "DFG-in" state.[1][6] This conformational change reveals a hydrophobic allosteric pocket adjacent to the ATP-binding site, which is exploited by Type II inhibitors for binding.[4][7] By occupying both the ATP-binding site and this allosteric pocket, Type II inhibitors effectively lock the kinase in an inactive state, preventing ATP from binding and thereby blocking the downstream signaling pathways.[1][4]
The key features of the Type II inhibition mechanism are:
-
Binding to an Inactive Conformation: Preferential binding to the "DFG-out" state of the kinase.[6]
-
Dual Pocket Occupancy: Interaction with both the ATP-binding site and an adjacent allosteric pocket.[4]
-
High Selectivity: The requirement for a specific inactive conformation can lead to higher selectivity compared to Type I inhibitors.[2]
Below is a diagram illustrating the signaling pathway of hTrkA and the point of intervention for Type II inhibitors.
Quantitative Data on hTrkA Inhibitors
The following table summarizes the inhibitory activities of representative TrkA inhibitors. Note that "this compound" is a representative name for a Type II inhibitor, and the data presented here are from various published Type II and other TrkA inhibitors to provide a comparative landscape.
| Compound | Target | Assay Type | IC50 (nM) | Notes | Reference |
| 1a | hTrkA (kinase domain) | HTRF Biochemical Assay | Nanomolar affinity | Type II inhibitor lead | [6] |
| 2a | hTrkA (kinase domain) | HTRF Biochemical Assay | Nanomolar affinity | Type II inhibitor lead | [6] |
| KRC-108 | TrkA | TR-FRET in vitro kinase assay | 43.3 | Also shows in vivo anti-tumor activity | [3] |
| Compound 17 | TrkA | Biochemical Assay | 39 | Pyrido[3,2-d]pyrimidine core | [4] |
| Compound 18 | TrkA | Biochemical Assay | 11 | Pyrido[3,2-d]pyrimidine core | [4] |
| Milciclib (2-1) | TrkA | Biochemical Assay | 53 | Dual CDK-2/TrkA inhibitor | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for characterizing hTrkA inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is commonly used to determine the in vitro potency of inhibitors against the TrkA kinase domain.[6][8][9]
Objective: To measure the phosphorylation of a substrate by the TrkA kinase and the inhibition of this activity by a test compound.
Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8] A biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. The phosphorylated substrate is detected by a second antibody labeled with a fluorescent acceptor (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.
Protocol:
-
Reagent Preparation: Prepare assay buffer, TrkA enzyme solution, biotinylated substrate peptide, ATP solution, and test compound dilutions.
-
Reaction: In a 384-well plate, add the TrkA enzyme, the test compound at various concentrations, and the substrate peptide.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 1 hour) at room temperature.[8]
-
Detection: Stop the reaction and add the detection reagents: the Europium cryptate-labeled anti-phospho antibody and the XL665-labeled streptavidin. Incubate to allow for binding.
-
Measurement: Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.[8]
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cellular Assays for TrkA Inhibition
Cell-based assays are crucial to confirm that the inhibitor is active in a physiological context.[10][11]
Objective: To measure the inhibition of NGF-induced TrkA signaling in a cellular context.
Example Assay: Inhibition of ERK Phosphorylation
Principle: Since ERK is a downstream component of the TrkA signaling cascade, its phosphorylation level can be used as a readout for TrkA activity.[3] This can be measured using various techniques, including Western blotting or high-throughput methods like HTRF.[12]
Protocol (using HTRF for phospho-ERK):
-
Cell Culture: Plate cells expressing TrkA (e.g., PC12 cells or engineered cell lines) in a 96-well or 384-well plate and culture overnight.[12]
-
Starvation: Serum-starve the cells for a few hours to reduce basal signaling.[12]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the hTrkA inhibitor.
-
Stimulation: Stimulate the cells with NGF to activate the TrkA pathway.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: Transfer the lysate to a 384-well plate and add the HTRF detection reagents for phospho-ERK and total ERK.[12]
-
Measurement and Analysis: Read the HTRF signals and calculate the ratio of phospho-ERK to total ERK. Determine the IC50 of the inhibitor in the cellular context.
Conclusion
Type II hTrkA inhibitors represent a promising class of therapeutics due to their potential for high selectivity. Their mechanism of action, which involves the stabilization of an inactive kinase conformation, distinguishes them from other inhibitor types. The experimental protocols outlined in this guide, from biochemical HTRF assays to cellular phospho-protein measurements, provide a robust framework for the discovery and characterization of novel and effective hTrkA inhibitors for the treatment of cancer and chronic pain.
References
- 1. In Pursuit of an Allosteric Human Tropomyosin Kinase A (hTrkA) Inhibitor for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [PDF] Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. | Semantic Scholar [semanticscholar.org]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular assays for high-throughput screening for modulators of Trk receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Acetamide-Based hTrkA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (hTrkA), a receptor tyrosine kinase activated by nerve growth factor (NGF), is a key player in neuronal survival, differentiation, and pain signaling.[1][2] Dysregulation of the hTrkA signaling pathway has been implicated in various cancers and chronic pain states, making it a prime target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of acetamide-based hTrkA inhibitors, exemplified by the lead compound 1a , as identified through a comprehensive research program. While the specific designation "hTrkA-IN-2" does not correspond to a publicly disclosed compound, this guide will focus on the well-characterized inhibitor 1a and its analogs, which represent a significant advancement in the development of type II hTrkA inhibitors. These inhibitors preferentially bind to the inactive, DFG-out conformation of the kinase, offering a potential for greater selectivity and a distinct mechanism of action compared to type I inhibitors.[3]
This document details the discovery process, from in-silico screening to biochemical and cellular characterization, and provides a summary of the synthetic approaches for this class of compounds. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery of Acetamide-Based hTrkA Inhibitors
The identification of lead compounds 1a and 2a was the result of a structured discovery cascade that began with a large-scale virtual screening and progressed through multiple stages of experimental validation.
Experimental Workflow: From Virtual Screening to Lead Identification
The overall workflow for the discovery of these novel hTrkA inhibitors is depicted below.
In-Silico Screening
The initial phase of discovery involved a ligand-based virtual screening of the ZINC database of commercially available compounds using the Rapid Overlay of Chemical Structures (ROCS) approach.[3] This method identifies molecules with similar 3D shape and chemical features to a known active ligand. This high-throughput computational method allowed for the rapid identification of a diverse set of potential hTrkA inhibitors from a large chemical space.[4][5]
Biochemical and Biophysical Validation
Promising candidates from the in-silico screening were subjected to a series of biochemical and biophysical assays to confirm their activity and elucidate their mechanism of action.
-
hTrkA HTRF Biochemical Assay: The primary screen for inhibitory activity was a Homogeneous Time-Resolved Fluorescence (HTRF) assay using the hTrkA kinase domain. This assay measures the phosphorylation of a substrate peptide, and a decrease in the HTRF signal indicates inhibition of the kinase.[3] Compounds 1a and 2a were identified as having nanomolar affinity in this assay.[3]
-
Caliper Mobility Shift Assay: To determine the binding mode of the inhibitors, a Caliper mobility shift assay was employed. This technique can differentiate between inhibitors that bind to the active or inactive conformation of the kinase.[3] Both 1a and 2a demonstrated preferential binding to the inactive state of hTrkA.[3]
-
X-ray Crystallography: The definitive confirmation of the binding mode was obtained through X-ray crystallography. The crystal structure of the hTrkA kinase domain in complex with these inhibitors revealed a type II binding mode, with the kinase in a "DFG-out" and "αC-helix out" conformation, which is characteristic of binding to the inactive state.[3]
Cellular Activity and ADME Profiling
Following biochemical confirmation, the lead compounds were evaluated in a more physiologically relevant context and their drug-like properties were assessed.
-
Full-Length hTrkA Cell-Based Assay (FLIPR): The inhibitory activity of the compounds was tested in a cell-based assay using a full-length hTrkA receptor. A Fluorometric Imaging Plate Reader (FLIPR) was used to measure changes in intracellular calcium levels upon NGF stimulation, which is a downstream event of TrkA activation. The acetamide leads demonstrated sub-micromolar activity in this assay.[3]
-
Selectivity Profiling: To assess their selectivity, the inhibitors were tested against the closely related hTrkB isoform. The lead compounds showed good selectivity for hTrkA over hTrkB.[3]
-
ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery. The microsomal stability and permeability of the lead compounds were evaluated. While potent, the initial leads exhibited poor microsomal stability and permeability, indicating that further lead optimization would be necessary.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead acetamide-based hTrkA inhibitors.
Table 1: Biochemical and Cellular Activity of Lead hTrkA Inhibitors
| Compound | hTrkA HTRF IC50 (nM) | Full-Length hTrkA Cellular IC50 (µM) | hTrkB Selectivity (Fold vs. hTrkA) |
| 1a | 50 | 0.5 | >20 |
| 2a | 80 | 0.8 | >12.5 |
Data extracted from Subramanian et al., 2019.[3]
Table 2: ADME Properties of Lead hTrkA Inhibitors
| Compound | Microsomal Stability (% remaining at 60 min) | Permeability (Papp, 10⁻⁶ cm/s) |
| 1a | <10 | <1 |
| 2a | <10 | <1 |
Data extracted from Subramanian et al., 2019.[3]
Synthesis of Acetamide-Based hTrkA Inhibitors
The lead compounds 1a and 2a were identified from commercially available libraries.[3] The general synthesis of similar phenoxy acetamide derivatives often involves a multi-step process. A representative synthetic scheme is outlined below, although the exact route for 1a and 2a is not publicly detailed.
A common method for synthesizing phenoxy acetamide derivatives involves the reaction of a substituted phenol with an α-haloacetamide in the presence of a base. The α-haloacetamide can be prepared from the corresponding amine and a haloacetyl halide. Variations in the starting materials allow for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[6][7][8]
hTrkA Signaling Pathway
Upon binding of its ligand, Nerve Growth Factor (NGF), the hTrkA receptor dimerizes and autophosphorylates on specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate cell survival, differentiation, and proliferation.[1][2] The primary pathways activated by hTrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
Experimental Protocols
The following are generalized protocols for the key experiments described in this guide, based on standard methodologies and details from the relevant literature.
In-Silico Ligand-Based Screening (ROCS)
-
Objective: To identify compounds with similar 3D shape and chemical features to a known hTrkA inhibitor.
-
Protocol:
-
A known hTrkA inhibitor is selected as the query molecule.
-
A 3D representation of the query molecule, including its shape and chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings), is generated.
-
A database of commercially available compounds (e.g., ZINC) is prepared by generating multiple low-energy 3D conformers for each molecule.
-
The ROCS software is used to overlay each database compound onto the query molecule and calculate a similarity score based on the overlap of shape and chemical features.
-
Compounds are ranked based on their similarity score, and a selection of the top-ranking, structurally diverse compounds are chosen for experimental testing.[4][5]
-
hTrkA HTRF Biochemical Assay
-
Objective: To determine the in-vitro inhibitory activity of compounds against the hTrkA kinase domain.
-
Protocol:
-
The assay is performed in a 384-well plate format.
-
The reaction mixture contains the hTrkA kinase domain, a biotinylated substrate peptide, and the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation at room temperature, the reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
The plate is incubated to allow for binding of the detection reagents.
-
The HTRF signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.[9][10]
-
Caliper Mobility Shift Kinase Assay
-
Objective: To determine if inhibitors bind preferentially to the active or inactive state of hTrkA.
-
Protocol:
-
Two separate kinase reactions are set up: one with the active (phosphorylated) form of hTrkA and one with the inactive (unphosphorylated) form.
-
Each reaction contains the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
The reactions are incubated to allow for substrate phosphorylation.
-
The reactions are stopped, and the samples are loaded onto a microfluidic chip in a Caliper LabChip instrument.
-
An electric field is applied to separate the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
-
The amount of product formed is quantified by fluorescence detection, and the inhibitory activity against each kinase form is determined.[11][12][13]
-
Full-Length hTrkA Cell-Based Assay (FLIPR)
-
Objective: To assess the inhibitory activity of compounds on the full-length hTrkA receptor in a cellular context.
-
Protocol:
-
Cells stably expressing the full-length hTrkA receptor are seeded in 384-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compounds are added to the wells at various concentrations and incubated.
-
The plate is placed in a FLIPR instrument, and the cells are stimulated with NGF to activate the hTrkA receptor.
-
The FLIPR instrument monitors the change in intracellular calcium concentration by measuring the fluorescence intensity in real-time.
-
The IC50 values are determined by analyzing the dose-dependent inhibition of the NGF-induced calcium flux.[14][15][16]
-
Neurite Outgrowth Inhibition Assay
-
Objective: To evaluate the effect of hTrkA inhibitors on NGF-induced neuronal differentiation.
-
Protocol:
-
PC12 cells are seeded in collagen-coated plates.
-
The cells are treated with the test compound at various concentrations in the presence of a constant concentration of NGF to induce neurite outgrowth.
-
After a suitable incubation period (e.g., 48-72 hours), the cells are fixed and imaged using a high-content imaging system.
-
Image analysis software is used to quantify neurite length and number per cell.
-
The concentration-dependent inhibition of neurite outgrowth is determined.[17][18][19]
-
Microsomal Stability Assay
-
Objective: To assess the metabolic stability of compounds in the presence of liver microsomes.
-
Protocol:
-
The test compound is incubated with liver microsomes (e.g., human, rat) at 37°C in the presence of the cofactor NADPH to initiate phase I metabolism.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a solvent like acetonitrile, which also precipitates the proteins.
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
The percentage of the compound remaining at each time point is calculated, and the half-life and intrinsic clearance are determined.[20][21][22]
-
References
- 1. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 2. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eyesopen.com [eyesopen.com]
- 5. pnas.org [pnas.org]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. Technology [nanosyn.com]
- 13. confluencediscovery.com [confluencediscovery.com]
- 14. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youngpetro.org [youngpetro.org]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. mttlab.eu [mttlab.eu]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of hTrkA-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of hTrkA-IN-2, a selective allosteric inhibitor of the human Tropomyosin receptor kinase A (hTrkA). This document details its binding affinity, outlines relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Core Concepts: hTrkA and Allosteric Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] It is the high-affinity receptor for Nerve Growth Factor (NGF).[3] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are vital for neuronal survival and differentiation.[1][2][3] Dysregulation of the TrkA signaling pathway has been implicated in various neurological diseases and cancer.[1][3]
Allosteric inhibitors, such as this compound, offer a promising therapeutic strategy by binding to a site on the enzyme distinct from the active ATP-binding pocket. This mode of action can lead to higher selectivity and a differentiated pharmacological profile compared to traditional ATP-competitive inhibitors.
Binding Affinity and Kinetics of this compound
This compound has been identified as a selective allosteric inhibitor of hTrkA. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | hTrkA | Not Specified | 3.9[3][4][5][6] |
Note: While the IC50 value provides a measure of the inhibitor's potency, detailed kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time have not been publicly reported for this compound. These parameters are crucial for a complete understanding of the inhibitor's pharmacodynamics and in vivo efficacy.
Experimental Protocols
The following sections describe generalized protocols for assays commonly used to characterize the binding affinity and kinetics of kinase inhibitors like this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular method for determining the potency of kinase inhibitors in a high-throughput format.[1][7] The assay measures the inhibition of substrate phosphorylation by the kinase.
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as XL665 or d2). A biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with the donor are used. A streptavidin-acceptor conjugate binds to the biotinylated substrate. When the substrate is phosphorylated by TrkA, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human TrkA enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for TrkA.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Prepare the detection reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a low-volume 384-well plate.
-
Add the TrkA enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caliper-Based Mobility Shift Assay
The Caliper Life Sciences microfluidic mobility shift assay is a direct measure of enzyme activity that separates phosphorylated and non-phosphorylated substrates based on differences in their charge.
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, and the phosphorylated and non-phosphorylated peptides migrate at different rates due to the added negative charge of the phosphate group. The amount of product and substrate is quantified by detecting the fluorescence of each peak.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM DTT).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution of recombinant human TrkA enzyme in reaction buffer.
-
Prepare a solution of a fluorescently labeled peptide substrate and ATP in reaction buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the TrkA enzyme and incubate for a short period.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Place the plate in the Caliper instrument (e.g., EZ Reader or LabChip 3000). The instrument will automatically sample from each well, perform the electrophoretic separation, and detect the fluorescent signals.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of substrate conversion to product.
-
Plot the percent inhibition (calculated from the conversion data) against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment.[8]
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. Ligand binding will result in a shift in the melting curve of the target protein.[8]
Generalized Protocol:
-
Cell Treatment:
-
Culture cells that endogenously express TrkA (e.g., a neuroblastoma cell line).
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated, aggregated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TrkA in each sample by Western blotting using a TrkA-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TrkA relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response curve can be generated by heating all samples to a single temperature in the steep part of the melting curve and varying the inhibitor concentration to determine an EC50 for target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological and experimental processes related to this compound.
Caption: hTrkA Signaling Pathway and Point of Inhibition.
Caption: HTRF Assay Experimental Workflow.
Caption: CETSA Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. Discovery of novel TrkA allosteric inhibitors: Structure-based virtual screening, biological evaluation and preliminary SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of hTrkA-IN-2: A Technical Deep Dive
For Immediate Release
Kalamazoo, MI – November 8, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the selectivity profile of hTrkA-IN-2, a potent and selective allosteric inhibitor of human Tropomyosin receptor kinase A (hTrkA). This document provides an in-depth analysis of its activity against the closely related kinases TrkB and TrkC, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
This compound, identified by its CAS number 2986533-14-4, has emerged as a significant research compound due to its high affinity for TrkA, a key player in pain signaling and neuronal development. Its allosteric binding mechanism offers a promising avenue for achieving selectivity over other Trk family members, a critical factor in minimizing off-target effects in therapeutic applications. This guide summarizes the available data on its inhibitory activity and the experimental procedures used for its characterization.
Quantitative Selectivity Profile of this compound
The inhibitory potency of this compound against TrkA, TrkB, and TrkC has been determined through rigorous biochemical and cellular assays. The following tables summarize the key findings, showcasing the compound's remarkable selectivity for TrkA.
| Target Kinase | Biochemical Assay (IC50) | Cellular Assay (IC50) |
| hTrkA | 3.9 nM | Sub-micromolar |
| hTrkB | >10 µM | >10 µM |
| hTrkC | Not Reported | Not Reported |
Table 1: Inhibitory activity of this compound against Trk family kinases. Data compiled from publicly available information.
Experimental Methodologies
The determination of the selectivity profile of this compound involves a multi-faceted approach, employing both biochemical and cellular-based assays.
Biochemical Kinase Assays
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay (for TrkA):
This assay is a common method for quantifying kinase activity in a high-throughput format.
-
Reaction Setup: The TrkA kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: this compound is added at varying concentrations.
-
Kinase Reaction: The mixture is incubated to allow for the phosphorylation of the substrate by TrkA.
-
Detection: A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled antibody that recognizes the substrate are added.
-
Signal Measurement: In the presence of phosphorylation, the two antibodies are brought into proximity, resulting in a FRET signal that is measured at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity is calculated.
Cellular Assays
Cellular Thermal Shift Assay (CETSA®):
This label-free method assesses the binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Cells expressing the target kinase (TrkA or TrkB) are treated with this compound.
-
Heating: The treated cells are heated to a specific temperature gradient.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Quantification: The amount of soluble (non-denatured) target protein is quantified, typically by Western blot or ELISA.
-
Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. The shift in the melting curve in the presence of the inhibitor confirms target engagement.
Signaling Pathways
The Trk receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins and trigger downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] Understanding these pathways is essential for contextualizing the effects of selective inhibitors like this compound.
TrkA Signaling Pathway
Caption: TrkA signaling cascade upon NGF binding.
TrkB and TrkC Signaling Pathways
The signaling pathways for TrkB and TrkC share many downstream effectors with TrkA, including the PI3K/Akt and MAPK/ERK pathways.[3][4] However, they are activated by different neurotrophins (BDNF and NT-4 for TrkB; NT-3 for TrkC) and can have distinct biological outcomes.[1]
Caption: Overview of TrkB and TrkC signaling.
Experimental Workflow for Selectivity Profiling
The logical flow for assessing the selectivity of a kinase inhibitor like this compound is a stepwise process.
Caption: Workflow for kinase inhibitor selectivity profiling.
This technical guide provides a foundational understanding of the selectivity profile of this compound. The high selectivity for TrkA over TrkB and TrkC, as demonstrated through robust biochemical and cellular assays, underscores its potential as a valuable tool for studying TrkA-mediated processes and as a starting point for the development of novel therapeutics.
References
- 1. How are TrkA, TrkB, and TrkC activated? | Cell Signaling Technology [cellsignal.com]
- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of hTrkA-IN-2 in the NGF Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hTrkA-IN-2, a type II inhibitor of the human Tropomyosin receptor kinase A (hTrkA), and its role in the Nerve Growth Factor (NGF) signaling pathway. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling cascades and experimental workflows.
Introduction to the NGF-TrkA Signaling Pathway
Nerve Growth Factor (NGF) is a neurotrophin crucial for the development, survival, differentiation, and maintenance of sensory and sympathetic neurons[1][2][3]. NGF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA)[3][4]. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain[4][5][6]. This activation initiates a cascade of downstream signaling events, primarily through three major pathways:
-
Ras/MAPK Pathway: This pathway is critical for neuronal differentiation and neurite outgrowth[4][7].
-
PI3K/Akt Pathway: This cascade is a key regulator of cell survival and proliferation[4][7].
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence various cellular processes, including calcium signaling[5][7].
Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain, inflammation, and cancer, making TrkA a compelling target for therapeutic intervention.
This compound: A Type II Inhibitor of TrkA
This compound represents a class of potent and selective small molecule inhibitors of hTrkA. It functions as a type II inhibitor , a class of kinase inhibitors that bind to the inactive conformation of the kinase. Specifically, this compound stabilizes the "DFG-out" and "αC-helix out" conformation of the TrkA kinase domain. This allosteric binding mode prevents the kinase from adopting its active conformation, thereby blocking ATP from binding to its pocket and rendering the enzyme catalytically inactive[8]. This mechanism of action provides a high degree of selectivity for TrkA over other closely related kinases.
Quantitative Data for hTrkA Inhibitors
The following tables summarize the biochemical potency and cellular activity of representative acetamide core framework compounds, referred to here as this compound analogs, against hTrkA and the closely related hTrkB.
Table 1: Biochemical Potency of this compound Analogs
| Compound | Target | Assay | IC50 (nM) |
| Analog 1a | hTrkA (kinase domain) | HTRF | Nanomolar affinity |
| Analog 2a | hTrkA (kinase domain) | HTRF | Nanomolar affinity |
Data synthesized from research on novel acetamide core frameworks identified as hTrkA inhibitors.
Table 2: Cellular Activity of this compound Analogs
| Compound | Target | Cell-based Assay | Activity |
| Analogs 1a & 2a | Full-length hTrkA | Undisclosed cellular assay | Sub-micromolar activity |
| Analogs 1a & 2a | hTrkB | Undisclosed cellular assay | Selective against hTrkB |
Data synthesized from research on novel acetamide core frameworks identified as hTrkA inhibitors.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and similar TrkA inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is used to determine the potency of an inhibitor against the isolated TrkA kinase domain.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the TrkA kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add the TrkA kinase, the biotinylated substrate peptide, and the test compound (e.g., this compound) in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing the europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase inhibition.
Caliper Mobility Shift Assay
This assay provides an alternative method for measuring kinase activity and inhibitor potency by separating the phosphorylated and non-phosphorylated substrates based on their electrophoretic mobility.
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The addition of a phosphate group to the substrate alters its net charge, causing it to migrate differently in an electric field. The amounts of phosphorylated and non-phosphorylated substrate are quantified by laser-induced fluorescence.
Protocol:
-
Reaction: Combine the TrkA kinase, fluorescently labeled substrate, ATP, and the inhibitor in a microplate.
-
Incubation: Allow the kinase reaction to proceed at a controlled temperature.
-
Separation and Detection: The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, separating the substrate and product. The fluorescence of each is detected as they pass a laser.
-
Analysis: The ratio of the phosphorylated product to the sum of the product and substrate is used to determine the percentage of conversion and, subsequently, the kinase inhibition.
PC12 Cell Neurite Outgrowth Assay
This cell-based assay is used to assess the ability of a compound to inhibit the biological effects of NGF signaling in a cellular context. PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to NGF.
Principle: The inhibition of NGF-induced neurite outgrowth in PC12 cells is a functional measure of TrkA antagonism.
Protocol:
-
Cell Seeding: Plate PC12 cells in collagen-coated multi-well plates.
-
Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (this compound) for a specified time.
-
Stimulation: Add a sub-maximal concentration of NGF to induce neurite outgrowth.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Imaging: Fix the cells and acquire images using a high-content imaging system.
-
Quantification: Use image analysis software to quantify neurite length and the percentage of neurite-bearing cells. The inhibitory effect of the compound is then determined.
Visualizations
The following diagrams illustrate the NGF signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The NGF/TrkA signaling pathway leading to neuronal survival and differentiation.
Caption: Mechanism of action of this compound as a type II inhibitor of TrkA.
Caption: A typical experimental workflow for characterizing a TrkA inhibitor.
References
- 1. Synthetic inhibitor leads of human tropomyosin receptor kinase A (hTrkA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signature Analysis of High-Throughput Transcriptomics Screening Data for Mechanistic Inference and Chemical Grouping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead identification and characterization of hTrkA type 2 inhibitors [ouci.dntb.gov.ua]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Biology and Crystallography of Type II hTrkA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology and crystallography of Type II inhibitors of human Tropomyosin receptor kinase A (hTrkA). Tropomyosin receptor kinase A is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it a significant target for therapeutic intervention. Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase domain, offer a distinct mechanism of action and potential for improved selectivity compared to their Type I counterparts. This whitepaper will delve into the quantitative binding data, detailed experimental protocols for structural studies, and the intricate signaling pathways governed by TrkA, providing a valuable resource for researchers in the field of kinase inhibitor drug discovery.
Quantitative Analysis of Type II hTrkA Inhibitor Binding
The development of potent and selective hTrkA inhibitors is a key objective in drug discovery. Several Type II inhibitors have been identified and characterized, demonstrating nanomolar to sub-micromolar inhibitory activity. The following table summarizes the available quantitative data for representative Type II hTrkA inhibitors, providing a comparative view of their biochemical potency.
| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |
| 1a | HTRF Biochemical Assay | hTrkA (kinase domain) | nanomolar affinity | - | [1] |
| Caliper Assay (inactive state) | hTrkA (kinase domain) | - | 65.84 (Ki(app)) | [1] | |
| Caliper Assay (active state) | hTrkA (kinase domain) | > 1000 | - | [1] | |
| 2a | HTRF Biochemical Assay | hTrkA (kinase domain) | nanomolar affinity | - | [1] |
| 32h | Kinase Inhibitory Assay | TRKA | 72 | - | |
| Kinase Inhibitory Assay | TRKB | > 1000 | - | ||
| Kinase Inhibitory Assay | TRKC | > 1000 | - | ||
| Compound 1b | Biochemical Assay | hTrkA | - | - | [2] |
TrkA Signaling Pathways and Inhibition
TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that are critical for neuronal survival, differentiation, and synaptic plasticity. The three major signaling cascades activated by TrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
Type II inhibitors of hTrkA exert their effect by binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from adopting its active conformation, thereby blocking the autophosphorylation and the subsequent activation of downstream signaling. The diagram below illustrates the canonical TrkA signaling pathway and the point of intervention for Type II inhibitors.
Caption: TrkA signaling is initiated by NGF binding, leading to the activation of downstream pathways. Type II inhibitors block this process by stabilizing the inactive conformation of TrkA.
Experimental Protocols
The structural determination of hTrkA in complex with Type II inhibitors is a multi-step process that involves protein expression and purification, crystallization, and X-ray diffraction data collection. The following sections provide a detailed overview of these key experimental methodologies.
Biochemical Assays for Inhibitor Characterization
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust method for measuring kinase activity and inhibitor potency. The assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Dispense the inhibitor compound into a 384-well plate.
-
Add the hTrkA enzyme and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and streptavidin-XL665.
-
Measure the HTRF signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.[3][4]
-
Caliper Mobility Shift Assay
The Caliper Life Sciences microfluidic mobility shift assay is another widely used platform for quantifying kinase activity.
-
Principle: This assay measures the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.
-
Protocol Outline:
-
The kinase reaction is performed in a microplate with the hTrkA enzyme, a fluorescently labeled substrate peptide, ATP, and the test inhibitor.
-
After incubation, the reaction mixture is introduced into a microfluidic chip.
-
An electric field is applied, separating the substrate and the phosphorylated product based on their charge-to-mass ratio.
-
The amount of substrate and product is quantified by detecting the fluorescence of each peak. The ratio of product to the sum of product and substrate is used to determine the kinase activity.[5][6]
-
Protein Expression and Purification for Crystallography
Obtaining high-purity, homogenous hTrkA kinase domain is a prerequisite for successful crystallization.
-
Cloning and Expression:
-
The gene encoding the human TrkA kinase domain is typically cloned into an E. coli expression vector, often with an N-terminal affinity tag (e.g., a hexahistidine tag) to facilitate purification.
-
The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
-
Purification Protocol:
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged hTrkA kinase domain binds to the column, while other proteins are washed away. The protein is then eluted using a gradient of imidazole.
-
Tag Removal: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease) to obtain a more native protein. A second Ni-NTA chromatography step is performed to remove the cleaved tag and the protease.
-
Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography (e.g., using a Mono Q or Mono S column) to separate the protein based on its net charge.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the protein based on its size and to ensure a monodisperse sample, which is crucial for crystallization. The purity of the protein is assessed by SDS-PAGE.[7][8]
-
Crystallization and X-ray Data Collection
The crystallization of the hTrkA-inhibitor complex is a critical and often challenging step.
-
Crystallization:
-
The purified hTrkA kinase domain is concentrated to a suitable concentration (typically 5-10 mg/mL).
-
The Type II inhibitor is added in molar excess to the protein solution and incubated to allow for complex formation.
-
Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method. A small volume of the protein-inhibitor complex is mixed with a crystallization solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts, and equilibrated against a larger reservoir of the crystallization solution.
-
Crystallization plates are incubated at a constant temperature, and crystal growth is monitored over time.
-
Once initial crystals are obtained, the crystallization conditions are optimized by systematically varying the concentrations of the components to obtain diffraction-quality crystals.
-
-
X-ray Data Collection:
-
The crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron beamline. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9][10]
-
The collected diffraction images are processed to determine the crystal's unit cell parameters, space group, and the intensities of the diffraction spots. This data is then used to solve the three-dimensional structure of the hTrkA-inhibitor complex.
-
The diagram below outlines the general workflow for the structural determination of a protein-inhibitor complex.
Caption: The workflow for determining the 3D structure of a protein-inhibitor complex involves several sequential stages, from gene to final structure.
References
- 1. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Technology [nanosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Assay Protocol for the Allosteric Inhibitor hTrkA-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Its activation is initiated by the binding of its ligand, nerve growth factor (NGF). This binding event leads to receptor dimerization, autophosphorylation of specific tyrosine residues within the kinase domain, and subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are integral to promoting cell proliferation, differentiation, and survival. Dysregulation of TrkA signaling, often through gene fusions, is implicated in various cancers, making it a significant target for therapeutic intervention.
hTrkA-IN-2 is a selective, allosteric inhibitor of human TrkA (hTrkA) with a reported IC50 value of 3.9 nM.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site on the kinase. This can offer greater selectivity and a different pharmacological profile. Notably, this compound preferentially binds to the inactive conformation of the hTrkA kinase. This application note provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds.
hTrkA Signaling Pathway Overview
The binding of NGF to the extracellular domain of TrkA induces a conformational change, leading to receptor dimerization and the activation of its intracellular kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound in vitro kinase assay.
| Parameter | Value | Reference |
| Inhibitor | This compound | [2] |
| Target Kinase | Human TrkA (hTrkA) | [2] |
| IC50 | 3.9 nM | [2] |
| Mechanism of Action | Allosteric, preferential binding to inactive kinase state | |
| Substrate | Poly (Glu, Tyr) 4:1 | [3] |
| ATP Concentration | Recommended at Km or 10 µM | [4] |
Experimental Protocol: hTrkA In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This luminescent assay is well-suited for high-throughput screening and inhibitor profiling.
Materials and Reagents
-
hTrkA Kinase: Recombinant human TrkA, inactive form recommended.
-
This compound: Test inhibitor.
-
Substrate: Poly (Glu, Tyr) 4:1 synthetic peptide.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[5]
-
ADP-Glo™ Kinase Assay Kit: Including ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Microplates: White, opaque 96-well or 384-well plates.
-
Plate Reader: Capable of measuring luminescence.
Assay Workflow Diagram
Detailed Procedure
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer as described above.
-
Dilute the recombinant hTrkA enzyme in Kinase Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a stock solution of the Poly (Glu, Tyr) 4:1 substrate in sterile water. A final assay concentration of 0.2 mg/mL is a good starting point.[6]
-
Prepare a stock solution of ATP. The final concentration in the assay should ideally be at the K_m for ATP, if known, or a standard concentration such as 10 µM.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a white microplate.
-
Add 2 µL of the diluted hTrkA enzyme solution to each well.
-
To initiate the kinase reaction, add 2 µL of a 2.5X substrate and ATP mixture in Kinase Assay Buffer.
-
The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 to 60 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
Conclusion
This application note provides a comprehensive framework for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound against its target, hTrkA. The detailed protocol, utilizing the robust ADP-Glo™ assay format, along with the provided diagrams and quantitative data, serves as a valuable resource for researchers in the field of kinase drug discovery. The principles and methodologies described herein can be adapted for the characterization of other kinase inhibitors and for high-throughput screening campaigns.
References
Application Notes: hTrkA-IN-2 Cell-Based Assay for TrkA Phosphorylation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for Nerve Growth Factor (NGF).[1][2] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and growth.[1][4][5][6] Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it a significant target for drug discovery.[1][2][6]
hTrkA-IN-2 is a potent and selective inhibitor of human TrkA kinase activity. These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cellular context. The assay is critical for determining the cellular potency (IC50) of this compound and for characterizing its mechanism of action in a physiologically relevant environment.
Assay Principle
This cell-based assay measures the phosphorylation status of TrkA in response to NGF stimulation in the presence of varying concentrations of the inhibitor, this compound. Cells overexpressing human TrkA are pre-incubated with the test compound before being stimulated with NGF. Following stimulation, the cells are lysed, and the level of phosphorylated TrkA is quantified. The quantification can be performed using various detection methods, such as enzyme-linked immunosorbent assay (ELISA), Western blotting, or time-resolved Förster resonance energy transfer (TR-FRET).[7][8][9] The results will demonstrate the dose-dependent inhibition of NGF-induced TrkA phosphorylation by this compound.
TrkA Signaling Pathway
The binding of NGF to the TrkA receptor triggers its dimerization and autophosphorylation, initiating downstream signaling. Key pathways include the Ras/MAPK pathway, important for cell differentiation; the PI3K/Akt pathway, crucial for cell survival and growth; and the PLCγ pathway, involved in synaptic plasticity.[1][4][5]
References
- 1. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 2. promega.com [promega.com]
- 3. NGF Signaling Pathway | Sino Biological [sinobiological.com]
- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk receptor - Wikipedia [en.wikipedia.org]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
Application Notes and Protocols for the Use of hTrkA-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathway
hTrkA-IN-2 is predicted to function as a Type II inhibitor, binding to the inactive conformation of the TrkA kinase domain and blocking its autophosphorylation and subsequent downstream signaling.[2] Upon binding of its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates downstream cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[1][3] Inhibition of TrkA by this compound is expected to abrogate these signals, leading to reduced tumor growth.
Figure 1: Simplified hTrkA signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Due to the lack of specific published data for this compound in xenograft models, the following tables present hypothetical data for illustrative purposes. This data is based on typical results observed with other potent TrkA inhibitors in preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line | Target | IC50 (nM) |
|---|---|---|
| KM-12 (CRC) | TrkA | 5.2 |
| CUTO-3 (Lung) | TrkA | 8.1 |
| PC-12 (Rat) | TrkA | 12.5 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical In Vivo Efficacy of this compound in a KM-12 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 78 |
| this compound | 60 | 92 |
Tumor Growth Inhibition (TGI) is a measure of the effectiveness of a treatment in preventing the growth of a tumor.
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of this compound in a subcutaneous xenograft model.
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Culture: Culture a human cancer cell line with a known NTRK1 fusion or TrkA overexpression (e.g., KM-12 colorectal cancer cells) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in serum-free medium. Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >90%.
-
Preparation for Injection: Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel or a similar basement membrane matrix. Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). Allow the mice to acclimatize for at least one week before the experiment.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 3: In Vivo Efficacy Study
-
This compound Formulation: Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability data allows.
-
Dosing: Administer this compound or the vehicle control to the respective groups of mice via the intended route of administration (e.g., oral gavage) at the predetermined dose and schedule (e.g., once daily).
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-TrkA) and the remainder fixed in formalin for histopathological examination.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a xenograft study evaluating a therapeutic agent.
Figure 2: General experimental workflow for a subcutaneous xenograft study.
Conclusion
While direct experimental data on the use of this compound in xenograft models is not currently available in the public domain, the protocols and information provided here offer a robust framework for its preclinical evaluation. Based on the known mechanism of TrkA signaling in cancer, this compound holds potential as a therapeutic agent for tumors harboring NTRK1 fusions or TrkA overexpression. Rigorous in vivo studies, following protocols similar to those outlined, are essential to determine its efficacy and safety profile.
References
- 1. Trastuzumab cotreatment improves survival of mice with PC‐3 prostate cancer xenografts treated with the GRPR antagonist 177Lu‐DOTAGA‐PEG2‐RM26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TrkA overexpression in non-tumorigenic human breast cell lines confers oncogenic and metastatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Application Notes and Protocols for a Novel hTrkA Inhibitor in Murine Models
Disclaimer: The following application notes and protocols are generalized guidelines for the in vivo administration and evaluation of a hypothetical novel human Tropomyosin receptor kinase A (hTrkA) inhibitor, referred to herein as "hTrkA-IN-2". As of the date of this document, specific dosage, administration, and pharmacokinetic data for a compound designated "this compound" are not publicly available. The information provided is based on established methodologies for similar small molecule kinase inhibitors and general practices for in vivo studies in mice. Researchers must conduct dose-finding and toxicity studies to establish a safe and effective dose for their specific hTrkA inhibitor.
Introduction
Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF) and a key player in neuronal survival, differentiation, and pain signaling.[1][2][3] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and cancer.[4][5] Small molecule inhibitors of hTrkA are therefore of significant interest as potential therapeutic agents.[4][6] These application notes provide a framework for researchers and drug development professionals to conduct preclinical in vivo studies of novel hTrkA inhibitors in mice.
Data Presentation: Administration Routes and Dosages
The appropriate route of administration and dosage will depend on the physicochemical properties of the specific hTrkA inhibitor, the vehicle formulation, and the experimental model. The following table summarizes common administration routes for small molecules in mice.[7][8]
| Administration Route | Recommended Max Volume (Adult Mouse) | Recommended Needle Size | Absorption Rate | Notes |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 gauge | Most Rapid | Immediate systemic exposure. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 gauge | Rapid | Large surface area for absorption.[9] Risk of injection into organs. |
| Subcutaneous (SC) | < 2-3 mL (multiple sites) | 25-27 gauge | Slower than IP/IM | Slower, more sustained absorption. |
| Oral (PO) - Gavage | 10 mL/kg | 20-22 gauge (gavage needle) | Variable | Subject to first-pass metabolism.[9] |
| Intramuscular (IM) | < 0.05 mL | 25-27 gauge | Rapid | Not recommended for mice due to small muscle mass. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Pain
This protocol describes a general procedure for evaluating the analgesic efficacy of an hTrkA inhibitor in a murine model of inflammatory pain.
3.1.1. Animal Model:
-
Model: Carrageenan-induced paw edema.
-
Animals: Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week before the experiment with ad libitum access to food and water.
3.1.2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC in sterile water)
-
Carrageenan solution (1% w/v in sterile saline)
-
Calipers or Plethysmometer
-
Von Frey filaments
3.1.3. Experimental Procedure:
-
Baseline Measurements: Measure baseline paw thickness and mechanical sensitivity (paw withdrawal threshold) using calipers/plethysmometer and Von Frey filaments, respectively.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: One hour post-drug administration, inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure paw thickness and mechanical sensitivity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw thickness and the change in paw withdrawal threshold compared to baseline. Analyze data using appropriate statistical methods (e.g., two-way ANOVA).
Pharmacokinetic (PK) Study
This protocol outlines a basic approach for determining the pharmacokinetic profile of an hTrkA inhibitor in mice.
3.2.1. Animal Model:
-
Animals: Male or female CD-1 mice, 8-10 weeks old.
-
Acclimatization: As described in 3.1.1.
3.2.2. Materials:
-
This compound
-
Vehicle
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (e.g., isoflurane)
3.2.3. Experimental Procedure:
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., WinNonlin).[10]
Mandatory Visualizations
hTrkA Signaling Pathway
Caption: Simplified hTrkA signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for in vivo efficacy studies.
References
- 1. BIOCARTA_TRKA_PATHWAY [gsea-msigdb.org]
- 2. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Pursuit of an Allosteric Human Tropomyosin Kinase A (hTrkA) Inhibitor for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
hTrkA-IN-2 solubility and stability for experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
hTrkA-IN-2 is a potent and selective, allosteric inhibitor of human Tropomyosin receptor kinase A (hTrkA). As a key receptor for Nerve Growth Factor (NGF), TrkA is a critical mediator of pain signaling, neuronal survival, and proliferation.[1] Dysregulation of the NGF/TrkA signaling pathway is implicated in various pathological conditions, including chronic pain and cancer. This compound offers researchers a valuable tool for investigating the physiological and pathological roles of TrkA signaling. These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in common experimental assays.
Physicochemical Properties
Solubility and Stability Data
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following tables summarize the solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | For stock solutions, use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble | Working solutions can be prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.[2] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Recommendations |
| Solid (Powder) | -20°C | ≥ 3 years | Store desiccated. |
| 4°C | ≥ 2 years | Store desiccated. | |
| Stock Solution (in DMSO) | -80°C | ≥ 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | ≥ 1 month | Aliquot to avoid repeated freeze-thaw cycles. Re-test efficacy if stored for longer periods.[2] |
Biological Activity
This compound is a selective allosteric inhibitor of hTrkA with an IC50 value of 3.9 nM.[1] It demonstrates selectivity over the closely related TrkB and TrkC kinases.
Signaling Pathway
Nerve Growth Factor (NGF) binding to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[3] These pathways, including the PI3K/AKT and MAPK pathways, are crucial for neuronal survival and differentiation.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. Vortex or sonicate briefly until the powder is completely dissolved. d. Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations. c. Ensure the final concentration of DMSO in the assay is below 0.5% to prevent cytotoxicity.[2] A vehicle control with the same final DMSO concentration should be included in all experiments.
Biochemical Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity.[4]
Materials:
-
Recombinant hTrkA enzyme
-
Biotinylated peptide substrate
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF Detection Buffer
-
This compound working solutions
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Add 2 µL of this compound working solutions or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of recombinant hTrkA enzyme diluted in Kinase Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mix of biotinylated peptide substrate and ATP (at a concentration close to the Km for ATP) in Kinase Assay Buffer.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition.
Cell-Based hTrkA Phosphorylation Assay
This assay measures the ability of this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.[5][6]
Materials:
-
Cells expressing hTrkA (e.g., PC12 cells or transfected cell lines)
-
Cell culture medium
-
Serum-free medium
-
Nerve Growth Factor (NGF)
-
This compound working solutions
-
Lysis buffer
-
Phospho-TrkA (Tyr490) and Total TrkA antibodies
-
96-well plates
-
In-Cell ELISA or Western Blotting reagents
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound working solutions or vehicle control for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Aspirate the medium and lyse the cells.
-
Quantify the levels of phosphorylated TrkA and total TrkA using a suitable method such as In-Cell ELISA or Western Blotting.
-
Normalize the phospho-TrkA signal to the total TrkA signal and determine the IC50 value for this compound.
Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in liver microsomes, providing an indication of its hepatic clearance.[7][8][9]
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.
-
Include a negative control without the NADPH regenerating system.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time and determine the half-life (t1/2) and in vitro intrinsic clearance (CLint).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in aqueous buffer. | Ensure the final DMSO concentration is low. Prepare working solutions fresh. Consider using a stepwise dilution method.[2] |
| Low Signal in HTRF Assay | Inactive enzyme or substrate. Incorrect ATP concentration. | Verify the activity of assay components. Determine the Km of ATP for the enzyme and use a concentration at or near this value. |
| High Variability in Cell-Based Assay | Inconsistent cell numbers. Edge effects in the plate. | Use a cell counting method to ensure consistent seeding. Avoid using the outer wells of the plate. |
| Rapid Disappearance in Microsomal Stability Assay | High intrinsic clearance of the compound. | This may be an inherent property of the compound. Consider using a lower protein concentration or shorter time points. |
References
- 1. BIOCARTA_TRKA_PATHWAY [gsea-msigdb.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Application Note: hTrkA-IN-2 Protocol for Neurite Outgrowth Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophin that promotes the growth, survival, and differentiation of neurons.[1][2] Its effects are primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA).[1][3][4] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][3][5] These pathways are essential for neuronal differentiation, characterized by the extension of neurites.[6][7] Consequently, the NGF/TrkA signaling axis is a key target for studying neurodegenerative diseases and pain.[4][8]
hTrkA-IN-2 is a Type II inhibitor that selectively binds to the inactive, DFG-out conformation of the hTrkA kinase domain.[9] By locking the kinase in an inactive state, it prevents autophosphorylation and subsequent downstream signaling, making it a valuable tool for investigating the effects of TrkA inhibition. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on NGF-induced neurite outgrowth in the rat pheochromocytoma PC-12 cell line, a well-established model for studying neuronal differentiation.[6][10]
NGF/TrkA Signaling Pathway and Inhibition
The interaction of NGF with its receptor TrkA triggers a complex signaling cascade that ultimately leads to changes in gene expression, promoting neuronal survival and neurite outgrowth. This compound acts as an antagonist to this process by binding to the inactive form of the TrkA kinase, preventing its activation even in the presence of NGF.
Experimental Protocol: Neurite Outgrowth Inhibition Assay
This protocol details the steps to quantify the effect of this compound on NGF-induced neurite outgrowth in PC-12 cells.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| PC-12 Cells | ATCC | CRL-1721 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Horse Serum (HS) | Gibco | 16050122 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Nerve Growth Factor (NGF) | Hiteck Biological | - |
| This compound | MedChemExpress | HY-136369 |
| Poly-L-lysine (PLL) | Sigma-Aldrich | P4707 |
| 96-well cell culture plates | Corning | 3596 |
| Paraformaldehyde (PFA) | Sigma-Aldrich | 158127 |
| Anti-βIII-tubulin antibody | Sigma-Aldrich | T8660 |
| DyLight™ 488 secondary antibody | Thermo Fisher | 35552 |
| Hoechst 33342 | Thermo Fisher | H3570 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
Methodology
The overall workflow involves plating PC-12 cells, treating them with NGF and this compound, followed by fixation, staining, and imaging to quantify neurite outgrowth.
Step-by-Step Procedure
-
Plate Coating (Day -1):
-
Prepare a 0.01% Poly-L-lysine (PLL) solution in sterile water.[11][12]
-
Add 100 µL of PLL solution to each well of a 96-well plate.
-
Incubate overnight at room temperature in a sterile hood.
-
The next day, aspirate the PLL solution and wash each well three times with 200 µL of sterile cell culture grade water. Allow the plate to dry completely.[13]
-
-
Cell Seeding (Day 1):
-
Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[11][12]
-
Trypsinize and count the cells.
-
Seed the cells into the PLL-coated 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11][12]
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 1% HS) medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a "vehicle control" group with DMSO only.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Add NGF to all wells (except the negative control) to a final concentration of 50 ng/mL.[10][11][12] The negative control wells should receive medium without NGF.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Fixation and Staining (Day 4/5):
-
Carefully aspirate the medium from the wells.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody (e.g., mouse anti-βIII-tubulin, 1:800 dilution) overnight at 4°C.[11][12]
-
The next day, wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., DyLight™ 488 goat anti-mouse) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.[14]
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite outgrowth. Key parameters include:
-
Percentage of Differentiated Cells: The number of cells bearing at least one neurite longer than the diameter of the cell body, expressed as a percentage of the total number of cells.[10][11][12]
-
Total Neurite Length per Cell: The sum of the lengths of all neurites from a single cell.
-
Number of Neurites per Cell: The average number of primary neurites extending from the cell body.
-
-
Data Presentation and Expected Results
The experiment should demonstrate that this compound inhibits NGF-induced neurite outgrowth in a dose-dependent manner. The results can be summarized in a table and plotted to determine the IC₅₀ value of the compound.
Table 1: Representative Data for this compound Inhibition of Neurite Outgrowth
| Treatment Group | NGF (50 ng/mL) | This compound (nM) | % Differentiated Cells (Mean ± SD) | Total Neurite Length/Cell (µm) (Mean ± SD) |
| Negative Control | - | 0 | 2.1 ± 0.8 | 3.5 ± 1.2 |
| Vehicle Control | + | 0 (0.1% DMSO) | 65.4 ± 4.5 | 88.2 ± 9.7 |
| Test Compound | + | 1 | 58.2 ± 5.1 | 75.1 ± 8.8 |
| Test Compound | + | 10 | 45.7 ± 3.9 | 52.6 ± 6.1 |
| Test Compound | + | 100 | 21.3 ± 2.8 | 25.9 ± 4.3 |
| Test Compound | + | 1000 | 5.8 ± 1.5 | 8.1 ± 2.0 |
Expected Outcome: As the concentration of this compound increases, the percentage of differentiated cells and the average neurite length are expected to decrease significantly compared to the vehicle control, approaching the levels of the negative control (no NGF). This demonstrates the compound's efficacy in blocking the TrkA signaling pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Neurite Outgrowth Assays [sigmaaldrich.com]
- 8. In Pursuit of an Allosteric Human Tropomyosin Kinase A (hTrkA) Inhibitor for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: hTrkA-IN-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for nerve growth factor (NGF), is a key player in the development and function of the nervous system.[1][2] However, aberrant TrkA signaling has been implicated in the pathogenesis of various cancers, driving tumor cell proliferation, survival, and resistance to therapy.[1][3] Inhibition of the TrkA signaling pathway presents a promising strategy for cancer treatment. hTrkA-IN-2 is a potent and selective inhibitor of human TrkA kinase.[4][5] These application notes provide a framework for investigating the potential synergistic or sensitizing effects of this compound when used in combination with standard chemotherapy agents. The provided protocols offer detailed methodologies for in vitro and in vivo studies to evaluate the efficacy of such combination therapies.
Overactivation of the TrkA receptor, often through NGF binding or genetic alterations like NTRK1 gene fusions, triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][3] These pathways are crucial for cell growth, differentiation, and survival. By blocking the kinase activity of TrkA, this compound can inhibit these pro-survival signals, potentially rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy. Combining this compound with chemotherapy could lead to enhanced tumor cell killing, overcoming drug resistance, and potentially allowing for lower, less toxic doses of chemotherapeutic agents.[6][7]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents as Monotherapies
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and various chemotherapy agents when used as single agents against different cancer cell lines. This data is crucial for designing subsequent combination studies.
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| Breast Cancer (e.g., MCF-7) | Data not available | 0.0035[8][9] | ~1[10] | ~7.5-10[11][12] |
| Ovarian Cancer (e.g., SKOV-3) | Data not available | ~0.004[8] | Data not available | 2-40 (highly variable)[12] |
| Lung Cancer (e.g., A549) | Data not available | Data not available | Data not available | ~10[11] |
Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally. The provided chemotherapy IC50 values are illustrative and can vary significantly based on experimental conditions.[12]
Table 2: Synergistic Effects of this compound and Chemotherapy Combinations
The combination index (CI) is used to quantify the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| Breast Cancer (e.g., MCF-7) | This compound + Paclitaxel | To be determined | - |
| Breast Cancer (e.g., MCF-7) | This compound + Doxorubicin | To be determined | - |
| Ovarian Cancer (e.g., SKOV-3) | This compound + Cisplatin | To be determined | - |
Note: The CI values are hypothetical and must be determined experimentally using methods such as the Chou-Talalay method.
Signaling Pathway Diagram
The following diagram illustrates the TrkA signaling pathway and the mechanism of action for this compound.
Caption: TrkA signaling pathway and inhibition by this compound.
Experimental Protocols
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the combination of this compound and chemotherapy.
Caption: Workflow for evaluating this compound and chemotherapy.
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of this compound, chemotherapy agents, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines with known TrkA expression
-
This compound
-
Chemotherapy agents (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[3]
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment:
-
Monotherapy: Treat cells with serial dilutions of this compound or the chemotherapy agent alone to determine the IC50 of each drug.
-
Combination Therapy: Treat cells with various concentrations of this compound and the chemotherapy agent in a fixed-ratio or non-fixed-ratio design.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]
-
MTT/MTS Addition:
-
MTT: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
MTS: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.[3]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the TrkA signaling pathway in the presence of chemotherapy.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[1]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)[4]
-
Cancer cells for injection
-
This compound formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[4]
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).[14] Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare tumor growth inhibition between treatment groups.
-
Measure final tumor weights.
-
Perform immunohistochemistry (IHC) on tumor tissues to analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
The combination of this compound with conventional chemotherapy agents holds the potential to be a more effective treatment strategy for cancers driven by aberrant TrkA signaling. The protocols outlined above provide a comprehensive framework for preclinical evaluation of this therapeutic approach. Rigorous in vitro and in vivo studies are essential to determine the optimal drug combinations, dosing schedules, and patient populations that would benefit most from this targeted therapy strategy.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combined activation of KCa3.1 and inhibition of Kv11.1/hERG1 currents contribute to overcome Cisplatin resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting hTrkA-IN-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the human Tropomyosin receptor kinase A (hTrkA) inhibitor, hTrkA-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound and similar small molecule kinase inhibitors is dimethyl sulfoxide (DMSO). For best results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing solubility issues with this compound in DMSO, we recommend the following troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath for short intervals. This can help break up any precipitate and facilitate dissolution.
-
Warming: Gently warm the solution to 37°C. A slight increase in temperature can improve the solubility of some compounds.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, other polar aprotic solvents may be viable. However, extensive solubility in aqueous buffers is not expected. It is crucial to perform small-scale pilot tests to confirm solubility and compatibility with your specific experimental conditions before proceeding with a large-scale experiment.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend dissolving this compound in 100% high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Be aware that the final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help maintain the solubility of hydrophobic compounds.
-
Protein in Buffer: If your assay buffer contains a carrier protein like bovine serum albumin (BSA), this can help to keep the inhibitor in solution.
Troubleshooting Guide for Insolubility Issues
This guide provides a systematic approach to resolving solubility problems with this compound.
Solubility Data for a Representative Tyrosine Kinase Inhibitor (Alectinib HCl)
| Solvent | Solubility (µg/mL)[1] |
| Water | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| Tetrahydrofuran (THF) | 280.9 ± 2.4 |
| Chloroform | 620.3 ± 0.5 |
| Polyethylene Glycol 400 (PEG400) | 260.5 ± 6.0 |
| Propylene Glycol (PG) | 210.6 ± 5.8 |
Experimental Protocols
Protocol for Dissolving this compound
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Vortex the vial for 30-60 seconds to mix the compound and solvent.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes. Check for dissolution periodically. Avoid excessive heating.
-
Gentle Warming (if necessary): If sonication is not sufficient, warm the solution in a 37°C water bath for 5-10 minutes with occasional vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
TrkA Signaling Pathway
The following diagram illustrates the major signaling cascades activated downstream of the TrkA receptor upon binding of its ligand, Nerve Growth Factor (NGF).[2][3][4][5]
Caption: Simplified TrkA signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
The following workflow provides a step-by-step guide to addressing solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hTrkA-IN-2 Off-Target Effects and Mitigation
Disclaimer: The compound "hTrkA-IN-2" is not documented in publicly available scientific literature. This technical support resource has been generated using data for CH7057288 , a known selective, orally bioavailable, Type II pan-Trk inhibitor, as a representative example. The principles and methodologies described are broadly applicable to the study of kinase inhibitor off-target effects.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with TrkA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of the representative TrkA inhibitor, CH7057288?
A1: CH7057288 is a potent inhibitor of TrkA, TrkB, and TrkC kinases. Its selectivity has been profiled against a large panel of kinases. While highly selective, it does exhibit some off-target activity at higher concentrations. The primary on-target and notable off-target activities are summarized below.
Data Presentation: Kinase Selectivity Profile of CH7057288
| Target | IC50 (nmol/L) | Type | Notes |
| TrkA | 1.1 | On-Target | Primary Target |
| TrkC | 5.1 | On-Target | Primary Target |
| TrkB | 7.8 | On-Target | Primary Target |
| LCK | >1000 | Off-Target | Negligible activity |
| KDR (VEGFR2) | >1000 | Off-Target | Negligible activity |
Data sourced from biochemical assays.[1] A broader screening against 403 kinases at a 1 µmol/L concentration revealed that CH7057288 is highly selective, with most off-target kinases showing minimal inhibition.[2]
Q2: What is a Type II kinase inhibitor and how does it differ from a Type I inhibitor?
A2: Kinase inhibitors are broadly classified based on their binding mode to the kinase domain.
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. They are typically ATP-competitive.
-
Type II inhibitors , like CH7057288, bind to an inactive conformation of the kinase, often referred to as the "DFG-out" conformation.[3] This binding mode involves the ATP pocket and an adjacent allosteric site, which can lead to greater selectivity compared to Type I inhibitors.[4][5]
Q3: What are common reasons for unexpected results or lack of efficacy in my cell-based assays?
A3: Discrepancies between biochemical potency and cellular activity are common.[6] Potential reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
Off-Target Effects: At the concentrations used in cellular assays, the inhibitor might engage off-target kinases that trigger compensatory signaling pathways, masking the on-target effect.[7][8]
-
Cell Line Specifics: The genetic background of your cell line (e.g., mutations downstream of TrkA) may render it insensitive to TrkA inhibition.
Q4: How can I mitigate or control for off-target effects in my experiments?
A4: Addressing off-target effects is crucial for correctly interpreting your results.
-
Use the Lowest Effective Concentration: Titrate the inhibitor to the lowest concentration that yields the desired on-target effect (e.g., inhibition of TrkA phosphorylation) to minimize engagement of lower-affinity off-targets.
-
Use a Structurally Unrelated Inhibitor: Confirm key findings with a second, structurally different inhibitor for the same target. This reduces the likelihood that the observed phenotype is due to a shared off-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase (TrkA).[9] If the inhibitor's effect persists in the absence of its intended target, the phenotype is likely due to off-target activity.[9]
-
Rescue Experiments: In a TrkA-dependent cell line, express a drug-resistant mutant of TrkA. If the inhibitor's effect is on-target, the resistant mutant should "rescue" the cells from the inhibitor's effects.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: No inhibition of downstream signaling (p-ERK, p-AKT) despite using the inhibitor at its reported IC50.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and concentration of your inhibitor stock. Test it in a cell-free biochemical assay if possible. |
| Incorrect Assay Timing | Perform a time-course experiment. Inhibition of TrkA phosphorylation is often rapid (5-30 minutes), while downstream effects may vary. |
| Cell Line Insensitivity | Confirm that your cell line expresses an active, fusion-driven TrkA and that its growth is dependent on TrkA signaling. Test a known TrkA-dependent cell line (e.g., KM12 or CUTO-3) as a positive control.[2] |
| High ATP Concentration in Cells | For ATP-competitive inhibitors, high intracellular ATP levels (~1-10 mM) can compete with the inhibitor. While less of an issue for Type II inhibitors, consider this possibility. Use a target engagement assay like CETSA to confirm binding in cells. |
Issue 2: Unexpected Phenotype (e.g., paradoxical activation of a signaling pathway).
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Consult kinome scan data for your inhibitor. The unexpected phenotype may be a known consequence of inhibiting a specific off-target. For example, some inhibitors can paradoxically activate pathways by relieving feedback inhibition.[4] |
| Inhibitor-Induced Conformation Change | Some inhibitors can lock the kinase in a conformation that, while catalytically inactive, promotes scaffolding functions leading to pathway activation.[5] |
| Retroactivity | Inhibition of a downstream kinase can lead to the accumulation of its phosphorylated substrate, which may in turn activate an upstream or parallel pathway through sequestration of phosphatases or other mechanisms.[7] |
| Validation Strategy | Use a genetic approach (e.g., TrkA knockout) to determine if the paradoxical effect is dependent on the on-target kinase.[9] |
Key Experimental Protocols
Below are detailed methodologies for essential experiments to characterize TrkA inhibitor activity and specificity.
Protocol 1: Kinome-Wide Off-Target Profiling (KINOMEscan™)
This protocol outlines the general principle of the KINOMEscan™ competition binding assay, a widely used platform for assessing inhibitor selectivity.[10][11]
Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[11]
-
Preparation: The test inhibitor (e.g., CH7057288) is prepared in DMSO at a high concentration (e.g., 100x the desired screening concentration).
-
Binding Reaction: The three components—DNA-tagged kinase, the immobilized ligand on beads, and the test compound—are combined in a multi-well plate. A DMSO control (no inhibitor) is run in parallel.[7]
-
Incubation: The reaction plate is incubated for a set time (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.[7]
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution & Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the DMSO sample represents 100%. %Ctrl = (Signal_Compound / Signal_DMSO) * 100 A lower %Ctrl value indicates stronger binding/inhibition. Hits are often defined as kinases with %Ctrl < 10% or < 35%. Dissociation constants (Kd) can be determined by running an 11-point dose-response curve.
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-TrkA)
Objective: To confirm that the inhibitor engages and inhibits TrkA within intact cells by measuring the phosphorylation status of the receptor and its downstream effectors.
Methodology:
-
Cell Culture and Treatment:
-
Plate a TrkA-fusion positive cell line (e.g., KM12 colorectal cancer cells) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the TrkA inhibitor (e.g., 0, 1, 10, 100, 1000 nM of CH7057288) for a specified time (e.g., 2 hours).[12]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[11]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize samples to equal protein amounts (e.g., 20-30 µg) and boil in Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody overnight at 4°C with gentle agitation. Use antibodies specific for:
-
p-TrkA (e.g., Tyr490) [14]
-
Total TrkA (for loading control)
-
p-ERK1/2 (Thr202/Tyr204) (downstream MAPK pathway)
-
Total ERK1/2
-
p-AKT (Ser473) (downstream PI3K pathway)
-
Total AKT
-
β-Actin or GAPDH (as a general loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. A decrease in the p-TrkA/Total TrkA ratio with increasing inhibitor concentration confirms on-target cellular activity.
-
Visualizations
TrkA Signaling Pathway and Inhibitor Action
Caption: TrkA signaling pathways and the mechanism of a Type II inhibitor.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for validating potential off-target effects.
Troubleshooting Logic for Unexpected Cellular Results
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. bioengineer.org [bioengineer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chayon.co.kr [chayon.co.kr]
- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. (PDF) Selective TRK Inhibitor CH7057288 Against TRK [research.amanote.com]
Technical Support Center: Optimizing in vivo Efficacy of hTrkA-IN-2
Welcome to the technical support center for hTrkA-IN-2 and related novel acetamide-based TrkA inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for utilizing these compounds in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the in vivo use of this compound, a type II inhibitor of human tropomyosin receptor kinase A (hTrkA).
Q1: I am observing lower than expected in vivo efficacy with this compound compared to its potent in vitro activity. What are the potential causes?
A1: This is a common challenge with kinase inhibitors. Several factors can contribute to a discrepancy between in vitro potency and in vivo efficacy. For the class of novel acetamide-based hTrkA inhibitors, including compounds structurally related to this compound, preclinical studies have highlighted a key challenge: poor microsomal stability and low permeability .[1][2]
-
Poor Microsomal Stability: The compound may be rapidly metabolized by liver enzymes (cytochrome P450s), leading to a short half-life and reduced exposure to the target tissue.
-
Low Permeability: The compound may not be efficiently absorbed from the gastrointestinal tract (if administered orally) or may not effectively penetrate target tissues to reach the TrkA receptor.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has not degraded during storage or formulation.
-
Assess Pharmacokinetics (PK): If possible, conduct a pilot PK study to determine the compound's half-life, clearance, and bioavailability in your animal model.
-
Optimize Formulation: For compounds with poor solubility, consider using formulation strategies to enhance dissolution and absorption.
-
Consider Alternative Dosing Routes: If oral bioavailability is low, explore alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection.
-
Evaluate Target Engagement: Use pharmacodynamic (PD) markers to confirm that the drug is reaching the target tissue and inhibiting TrkA signaling.
Q2: How can I improve the formulation of this compound for in vivo studies, given its likely poor solubility?
A2: Kinase inhibitors often exhibit low aqueous solubility.[3] Improving the formulation is critical for achieving adequate exposure in vivo.
Recommended Formulation Strategies:
-
Co-solvents: Use a mixture of solvents to increase solubility. A common starting point is a ternary system such as:
-
10% DMSO (to initially dissolve the compound)
-
40% PEG400 (a solubilizing agent)
-
50% Saline or PBS (for physiological compatibility)
-
-
Surfactants: Including a surfactant like Tween 80 (e.g., at 5-10%) can help to create a stable emulsion or micellar solution.
-
Amorphous Solid Dispersions: For more advanced formulation, consider creating an amorphous solid dispersion with a polymer carrier to improve the dissolution rate.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
It is crucial to assess the stability and homogeneity of any new formulation before administration.
Q3: My in vivo results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from various factors related to the compound, the animal model, or the experimental procedure.
Troubleshooting Checklist:
-
Formulation Inconsistency: Ensure the formulation is prepared fresh for each experiment and is homogenous. Poorly solubilized compounds can lead to inaccurate dosing.
-
Dosing Accuracy: Verify the accuracy of your dosing technique and calculations.
-
Animal Variability: Factors such as age, weight, and health status of the animals can influence drug metabolism and response.
-
Timing of Dosing and Analysis: Maintain a consistent schedule for drug administration and sample collection.
-
Metabolic Differences: Be aware of potential inter-species differences in drug metabolism.
Q4: Are there known off-target effects of this compound that could be impacting my results?
A4: While the series of compounds that includes this compound was found to have good selectivity against the closely related TrkB isoform, comprehensive off-target profiling data is not publicly available.[1][2] It is a common challenge with kinase inhibitors that they can have off-target activities.
Recommendations:
-
Phenotypic Controls: Include control groups in your experiments to monitor for any unexpected physiological or behavioral changes in the animals.
-
Target Engagement Biomarkers: Measure the phosphorylation status of direct TrkA downstream signaling proteins (e.g., p-Akt, p-ERK) in both tumor and healthy tissues to confirm on-target activity and assess potential off-target signaling.
-
Dose-Response Studies: Conduct dose-response studies to identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.
Data Summary
The following table summarizes the key in vitro data for the lead acetamide-based hTrkA inhibitors. Note that specific in vivo efficacy data for a compound explicitly named "this compound" is not available in the public domain. The data presented here is for the lead compounds from the foundational research, which are likely structurally related to this compound.
| Compound | hTrkA IC50 (nM) | hTrkB IC50 (µM) | Cellular Activity | Microsomal Stability & Permeability |
| 1a | ~39 | >10 | Sub-micromolar | Poor |
| 2a | ~47 | >10 | Sub-micromolar | Poor |
Data extracted from Subramanian et al., Bioorg Med Chem Lett, 2019.[1][2]
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol is a general guideline for assessing the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the relevant species, e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to 1 µM in phosphate buffer.
-
Incubation:
-
In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) and the compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Protocol 2: General in vivo Efficacy Study in a Xenograft Model
This is a template protocol for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line with a known NTRK1 fusion (e.g., KM12 colon cancer cells)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare the formulation of this compound and the vehicle control immediately before use.
-
Dosing:
-
Administer this compound at the desired dose and schedule (e.g., once daily by oral gavage).
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
Visualizations
hTrkA Signaling Pathway
Caption: Simplified hTrkA signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Improving in vivo Efficacy
Caption: Logical workflow for troubleshooting and improving the in vivo efficacy of this compound.
References
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TrkA Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TrkA inhibitors in cancer cells. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to TrkA inhibitors?
A1: Acquired resistance to TrkA inhibitors in cancer cells primarily occurs through two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the kinase domain of the NTRK1 gene (which encodes TrkA). These mutations can interfere with inhibitor binding, reducing the drug's efficacy.[1][2]
-
Off-target resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent their dependence on TrkA signaling. This allows them to continue to proliferate and survive despite effective TrkA inhibition.[2][3]
Q2: Which specific mutations in the TrkA kinase domain are known to confer resistance?
A2: Several key mutations in the TrkA kinase domain have been identified that lead to resistance against first-generation TrkA inhibitors. These are often categorized by their location within the kinase domain:
-
Solvent Front Mutations: These mutations occur near the solvent-exposed surface of the ATP-binding pocket and can sterically hinder the binding of inhibitors. A common example is the G595R mutation.[1]
-
Gatekeeper Mutations: Located deep within the ATP-binding pocket, these mutations control access to a hydrophobic pocket. The F589L mutation is a known gatekeeper mutation.
-
xDFG Motif Mutations: These mutations are found in the "xDFG" motif of the activation loop and can stabilize the active conformation of the kinase, reducing the affinity of some inhibitors. An example is the G667C mutation.[1][4]
Q3: What are the common bypass signaling pathways activated in TrkA inhibitor-resistant cells?
A3: The most frequently observed bypass pathway is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2] This can be driven by acquired mutations in key downstream signaling molecules, such as:
-
BRAF (e.g., V600E mutation)[2]
-
KRAS (e.g., G12D mutation)[2]
-
MEK1 (MAP2K1) (e.g., P124S mutation)[3]
Additionally, amplification and activation of other receptor tyrosine kinases, such as MET , can also provide an alternative signaling route for cell survival and proliferation.
Troubleshooting Guide
Problem 1: My TrkA-fusion cancer cell line is showing reduced sensitivity to the TrkA inhibitor after prolonged treatment. How can I determine the mechanism of resistance?
Answer:
To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Sequence the NTRK1 Kinase Domain: The first step is to check for on-target mutations. Isolate genomic DNA from your resistant cell line and perform Sanger sequencing or next-generation sequencing (NGS) of the NTRK1 kinase domain (exons 12-17). Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations.
-
Assess Downstream Signaling Pathways: If no on-target mutations are found, investigate the activation of bypass pathways. Perform a Western blot to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways. Look for increased phosphorylation of proteins like MEK, ERK, and AKT in the resistant cells compared to the parental cells, even in the presence of the TrkA inhibitor.
-
Screen for Mutations in Bypass Pathway Genes: If you observe activation of a bypass pathway, you can perform targeted sequencing of key genes in that pathway, such as BRAF, KRAS, and MET, to identify potential activating mutations or amplifications.
Logical Workflow for Investigating Resistance
Caption: Workflow for identifying resistance mechanisms.
Problem 2: I have identified a specific resistance mutation. How can I overcome this resistance experimentally?
Answer:
Your strategy will depend on the type of resistance:
-
For On-Target Mutations:
-
Switch to a Next-Generation Inhibitor: If you have identified a common resistance mutation like G595R, you can test the efficacy of a next-generation TrkA inhibitor such as selitrectinib (LOXO-195) or repotrectinib. These inhibitors are designed to be effective against many of the mutations that confer resistance to first-generation inhibitors.[5]
-
Type II Inhibitors for xDFG Mutations: If you have an xDFG mutation like G667C, consider using a type II kinase inhibitor. These inhibitors bind to the inactive "DFG-out" conformation of the kinase and can be effective against mutations that favor the active state.[4][6]
-
-
For Off-Target Resistance (Bypass Pathways):
-
Combination Therapy: The most effective approach is to use a combination of inhibitors. For example:
-
If you have MAPK pathway activation (e.g., a BRAF or MEK mutation), combine your TrkA inhibitor with a MEK inhibitor (e.g., trametinib).[2]
-
If you have MET amplification, combine your TrkA inhibitor with a MET inhibitor (e.g., crizotinib).
-
-
Signaling Pathways and Inhibition Strategies
Caption: On-target vs. off-target resistance strategies.
Data Presentation: Inhibitor Sensitivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various TrkA inhibitors against wild-type and mutant TrkA, providing a quantitative measure of their potency.
Table 1: IC50 Values (nM) of TrkA Inhibitors Against Resistant Mutations
| Inhibitor | TrkA Wild-Type | TrkA G595R (Solvent Front) | TrkA G667C (xDFG) |
| Entrectinib | 1-5[7] | >1000 | >1000 |
| Larotrectinib | 4-9[1] | High Resistance | High Resistance |
| Selitrectinib (LOXO-195) | - | 2-10[7] | 9.8[8] |
| Repotrectinib (TPX-0005) | - | 3-4[7] | - |
| Cabozantinib | Sensitive | Resistant | ~10-fold more sensitive than WT[9] |
| Ponatinib | Sensitive | Resistant | Sensitive |
| Nintedanib | Sensitive | Resistant | Sensitive |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of TrkA inhibitors on the proliferation of your cancer cell lines.
Materials:
-
96-well cell culture plates
-
Your cancer cell line (e.g., KM12 cells with TPM3-NTRK1 fusion)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TrkA inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of your TrkA inhibitor in cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a "vehicle control" with DMSO only and a "no cells" control with medium only.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the "no cells" control. Plot the results to determine the IC50 value.[10]
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
2. Western Blot for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Parental and resistant cancer cell lines
-
TrkA inhibitor and/or other inhibitors (e.g., MEK inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with the TrkA inhibitor at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 3 hours). Include untreated controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.[11][12][13]
3. ENU Mutagenesis Screen in Ba/F3 Cells
This protocol outlines a method to identify resistance mutations to a TrkA inhibitor using the Ba/F3 cell model.
Materials:
-
Ba/F3 cells engineered to express a TrkA fusion protein (e.g., TPM3-NTRK1)
-
N-ethyl-N-nitrosourea (ENU)
-
TrkA inhibitor
-
Cell culture medium (with and without IL-3)
-
96-well plates
Procedure:
-
Culture the Ba/F3-TrkA fusion cells in medium containing IL-3.
-
Expose the cells to a sub-lethal dose of ENU (e.g., 50 µg/mL) overnight to induce random mutations.
-
Wash the cells to remove the ENU and allow them to recover for a few days in IL-3 containing medium.
-
Wash the cells to remove IL-3 and plate them in 96-well plates in medium containing the TrkA inhibitor at a concentration that is lethal to the parental cells.
-
Monitor the plates for the outgrowth of resistant clones over several weeks.
-
Expand any resistant clones that emerge.
-
Isolate genomic DNA from the resistant clones and sequence the TrkA fusion gene to identify mutations.[14][15]
References
- 1. Analysis of NTRK Alterations in Pan-Cancer Adult and Pediatric Malignancies: Implications for NTRK-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of acquired mutations in transgenes arising in Ba/F3 transformation assays: findings and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK kinase domain mutations in cancer variably impact sensitivity to type I and type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with hTrkA-IN-2
Welcome to the technical support center for hTrkA-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of hTrkA in our biochemical assay (e.g., HTRF), but see significantly weaker activity or no activity in our cell-based assays. What could be the reason for this discrepancy?
A1: This is a common challenge in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: this compound may have difficulty crossing the cell membrane to reach its intracellular target.
-
Microsomal Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration.[1][2]
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps.
-
Assay Artifacts: The discrepancy might arise from the specific formats of the assays used. For instance, a compound might show activity in a kinase domain-only biochemical assay but be inactive against the full-length protein in a cellular context.[1][2]
We recommend performing permeability and stability assays to investigate these possibilities.
Q2: Our in vitro experiments showed promising results, but this compound is not demonstrating the expected efficacy in our in vivo models. What are the potential causes?
A2: The transition from in vitro to in vivo systems introduces complex physiological variables. A lack of in vivo efficacy, despite in vitro potency, could be due to:
-
Pharmacokinetic Properties: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient exposure at the target tissue.
-
Off-Target Effects: In a complex biological system, this compound might engage with other kinases or proteins, leading to unexpected toxicities or a blunted therapeutic effect. It is a known phenomenon that small molecule inhibitors can have off-target interactions that are the primary mechanism of their action.[3][4]
-
Model-Specific Biology: The role of the hTrkA signaling pathway in the chosen in vivo model may not be as critical as hypothesized, or there might be compensatory signaling pathways activated.
Q3: We are observing unexpected cellular phenotypes that are not consistent with hTrkA inhibition. How do we investigate potential off-target effects?
A3: Unexplained phenotypes are often a sign of off-target activity. To investigate this, we suggest the following:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.
-
CRISPR/Cas9 Target Validation: Use CRISPR/Cas9 to knock out the intended target (hTrkA). If the compound still elicits the same phenotype in the knockout cells, it confirms an off-target mechanism.[3][4]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with the phenotypes of known inhibitors of other signaling pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Conflicting IC50 values between different biochemical assays (e.g., HTRF vs. Caliper). | Different assay formats may have varying sensitivities to inhibitor binding modes (e.g., ATP competitive vs. non-competitive).[5] | Characterize the binding mode of this compound. Perform structural biology studies (e.g., X-ray crystallography) to understand the inhibitor-kinase interaction.[5] |
| High background signal or assay interference. | The compound may be autofluorescent or interfere with the detection method. | Run control experiments with the compound in the absence of the enzyme or substrate to check for interference. |
| Lack of selectivity against closely related kinases (e.g., hTrkB). | The ATP-binding pockets of many kinases are highly conserved. | Consider structure-activity relationship (SAR) studies to modify the compound for improved selectivity.[1] |
| Unexpected neurological side effects in animal models. | On-target inhibition of TrkA in sensory nerves can lead to pain-related side effects upon cessation of therapy.[6] | Carefully monitor for withdrawal symptoms in animal studies. Consider dose-response studies to find a therapeutic window that minimizes on-target side effects. |
Experimental Protocols
General Protocol for a Cell-Based hTrkA Phosphorylation Assay
-
Cell Culture: Culture cells expressing hTrkA (e.g., PC12 cells) to approximately 80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pretreat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Nerve Growth Factor (NGF) for 10-15 minutes to activate the TrkA signaling pathway.
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the levels of phosphorylated TrkA (p-TrkA) and total TrkA using a suitable method such as ELISA, Western blotting, or a fluorescent imaging plate reader (FLIPR) assay.[5]
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts relevant to your experiments with this compound.
Caption: Simplified TrkA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic inhibitor leads of human tropomyosin receptor kinase A (hTrkA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
Validation & Comparative
Validating hTrkA-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of hTrkA-IN-2 in a cellular context. We will explore various experimental approaches, compare this compound with other known TrkA inhibitors, and provide detailed protocols for key assays. This information is intended to assist researchers in selecting the most appropriate methods for their drug discovery and development programs.
Introduction to hTrkA and Target Engagement
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Its activation by nerve growth factor (NGF) triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are vital for neuronal survival, differentiation, and proliferation.[1] Dysregulation of TrkA signaling due to gene fusions or mutations is an oncogenic driver in a variety of cancers.[1][2] Therefore, inhibitors of TrkA are promising therapeutic agents.
"Target engagement" refers to the direct physical interaction of a drug molecule with its intended protein target within a cell.[3] Validating target engagement is a critical step in drug development, as it confirms that a compound reaches its intended target in a complex cellular environment and exerts its effect through the desired mechanism of action.
Comparison of TrkA Inhibitors
Here, we compare the cellular potency of this compound with other well-characterized TrkA inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between different assays and cell lines. The data presented below is compiled from various sources and should be interpreted as a relative comparison.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | TrkA Kinase Assay (in vitro) | - | 3.9 | [4] |
| PathHunter Cell-Based Assay | - | 6.5 | [4] | |
| Larotrectinib | Cellular Assay | Various TRK fusion-positive cancer cell lines | 2-20 | [1] |
| Entrectinib | Biochemical Assay (TrkA) | - | 1 | [5] |
| Cellular Proliferation Assay | KM12 (TPM3-TRKA fusion) | Not specified | [5] | |
| Cabozantinib | Biochemical Assay (TrkB) | - | Not specified for TrkA | [6] |
Experimental Methodologies for Target Engagement Validation
Several robust methods can be employed to validate the target engagement of this compound in cells. These techniques offer different levels of throughput, sensitivity, and mechanistic insight.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantitatively measures the binding of a compound to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (hTrkA) and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
NanoBRET™ Target Engagement Assay Workflow
Detailed Protocol:
-
Cell Preparation: Seed HEK293 cells transiently expressing a NanoLuc-hTrkA fusion protein into a 96-well or 384-well plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer to the cells at the recommended concentration. Subsequently, add serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measurement: Immediately measure the filtered luminescence signals for NanoLuc® emission and tracer emission using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the tracer emission by the NanoLuc® emission. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, the protein-ligand complex often becomes more resistant to heat-induced denaturation.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®) Workflow
Detailed Protocol:
-
Cell Treatment: Treat cultured cells (e.g., a cell line endogenously expressing TrkA or overexpressing a TrkA fusion protein) with various concentrations of this compound or a vehicle control.
-
Heating Step: Heat the cell suspensions in a PCR cycler or similar instrument to a specific temperature (determined from a melting curve experiment) for a defined period (e.g., 3-5 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble hTrkA in the supernatant by Western blotting using a specific anti-TrkA antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. An increase in the amount of soluble TrkA in the drug-treated samples compared to the vehicle control indicates target engagement. Plot the amount of soluble TrkA against the drug concentration to determine the EC50 for thermal stabilization.
Phospho-TrkA Western Blotting
This method provides a functional readout of TrkA inhibition. Activation of TrkA by its ligand, NGF, leads to autophosphorylation of specific tyrosine residues in its intracellular domain. A successful TrkA inhibitor will block this phosphorylation. By measuring the levels of phosphorylated TrkA (p-TrkA), one can assess the inhibitory activity of a compound in a cellular context.
Experimental Workflow:
Phospho-TrkA Western Blotting Workflow
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells known to express TrkA (e.g., PC-12 cells or cancer cell lines with NTRK fusions). Serum-starve the cells if necessary, and then pre-incubate with serial dilutions of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
NGF Stimulation: Stimulate the cells with an optimal concentration of NGF for a short period (e.g., 5-15 minutes) to induce TrkA phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated TrkA (e.g., anti-p-TrkA Tyr490). Subsequently, strip the membrane and re-probe with an antibody for total TrkA as a loading control.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the p-TrkA signal to the total TrkA signal and plot the normalized values against the inhibitor concentration to determine the IC50 for inhibition of TrkA phosphorylation.
hTrkA Signaling Pathway
Understanding the hTrkA signaling pathway is essential for interpreting the results of target engagement and downstream functional assays. Upon NGF binding, TrkA dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream signaling cascades.
hTrkA Signaling Pathway
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that can be approached using a variety of robust methodologies. The choice of assay will depend on the specific research question, available resources, and desired throughput. The NanoBRET™ assay provides a direct and quantitative measure of binding in live cells, while CETSA® offers a label-free approach to confirm target interaction. Phospho-TrkA Western blotting serves as a valuable functional assay to demonstrate the inhibitory effect of the compound on the kinase's activity. By employing these techniques and comparing the results with those of other known TrkA inhibitors, researchers can confidently characterize the cellular pharmacology of this compound and advance its development as a potential therapeutic agent.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. pelagobio.com [pelagobio.com]
Comparative Efficacy of Novel and Next-Generation TrkA Inhibitors in Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Type II Tropomyosin receptor kinase A (TrkA) inhibitor, Altiratinib, against the first-generation inhibitor Larotrectinib and the second-generation inhibitor Selitrectinib. The focus is on their efficacy in preclinical models of TrkA-driven cancers, particularly those harboring resistance mutations.
Introduction to TrkA Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when activated by neurotrophins, play a crucial role in the development and function of the nervous system.[1][2][3] Chromosomal rearrangements involving the NTRK genes can lead to the formation of Trk fusion proteins, which are constitutively active and act as oncogenic drivers in a wide range of adult and pediatric cancers.[3][4] This has led to the development of Trk inhibitors as a promising "tumor-agnostic" therapeutic strategy.[4]
First-generation Trk inhibitors, such as Larotrectinib and Entrectinib, have shown significant clinical efficacy.[4][5] However, acquired resistance, often through mutations in the TrkA kinase domain, can limit their long-term effectiveness.[3] This has spurred the development of next-generation inhibitors like Selitrectinib, designed to target these resistance mutations.[1][6] More recently, Type II inhibitors, such as Altiratinib, which bind to the inactive conformation of the kinase, have emerged as a potential strategy to overcome resistance to both first and second-generation agents.[7]
Comparative Efficacy of TrkA Inhibitors
The following table summarizes the in vitro efficacy of Altiratinib, Larotrectinib, and Selitrectinib against wild-type TrkA and clinically relevant TrkA mutations. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
| Inhibitor | Type | Target | Cell Line/Assay Type | IC50 (nM) | Reference |
| Altiratinib (DCC-2701) | Type II | TrkA (wild-type) | Biochemical Assay | 0.85 - 0.9 | [3][8][9] |
| TrkA (wild-type) | K562 cells (p-TrkA) | 0.7 | [7] | ||
| TrkA (wild-type) | SK-N-SH cells (p-TrkA) | 1.2 | [7] | ||
| TPM3-NTRK1 fusion | KM-12 cells (proliferation) | 1.4 | [8][9] | ||
| TrkA G667C | Sensitive | [7] | |||
| TrkA V573M | Sensitive | [7] | |||
| TrkA F589L | Sensitive | [7] | |||
| Larotrectinib | Type I | TrkA (wild-type) | Biochemical Assay | 23.5 - 49.4 | [5][10] |
| TPM3-NTRK1 fusion | KM-12 cells (proliferation) | ≤ 5 | [4] | ||
| TrkA G595R | NIH 3T3 cells | > 600 | [10] | ||
| TrkA F589L | NIH 3T3 cells | > 600 | [10] | ||
| TrkA G667C | NIH 3T3 cells | > 1500 | [10] | ||
| Selitrectinib (LOXO-195) | Type I | TrkA (wild-type) | Biochemical Assay | 0.6 | [11] |
| TPM3-NTRK1 fusion | KM-12 cells (proliferation) | ≤ 5 | [1][6] | ||
| TrkA G595R | Biochemical Assay | 2.0 - 9.8 | [1][6] | ||
| TrkA G667C | Biochemical Assay | 2.0 - 9.8 | [1][6] | ||
| TrkA F589L | BaF3 cells | 28.2 | [11] |
Signaling Pathways and Inhibitor Mechanisms
The diagram below illustrates the canonical TrkA signaling pathway and the distinct binding modes of Type I and Type II inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TrkA inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using appropriate software.
Biochemical Kinase Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified TrkA kinase domain.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant TrkA enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.[12][13][14]
-
Inhibitor Addition: Add the TrkA inhibitor at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[12]
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[12]
-
Fluorescence-based (e.g., TR-FRET): Uses a fluorescently labeled substrate and a phospho-specific antibody to detect the phosphorylated product.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blotting for Phospho-TrkA
This technique is used to detect the phosphorylation status of TrkA in whole-cell lysates, providing a measure of the inhibitor's effect on TrkA activity within the cellular context.
-
Cell Lysis: After treating the cells with the TrkA inhibitor for a specified time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15][16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA) overnight at 4°C.[17][18] Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total TrkA or a housekeeping protein (e.g., GAPDH). Densitometry can be used to quantify the changes in p-TrkA levels relative to the total protein.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel TrkA inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ptglab.com [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Binding Secrets of TrkA Inhibitors: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount in the quest for more effective and selective therapeutics. This guide provides a comparative analysis of the binding mechanisms of human Tropomyosin receptor kinase A (hTrkA) inhibitors, with a focus on confirming these mechanisms through X-ray crystallography.
Here, we will use the selective, potent, type II inhibitor, compound 32h , as our primary example to illustrate the crystallographically-confirmed binding mode. We will compare this with the binding of well-established type I inhibitors, such as Larotrectinib and Entrectinib , to highlight the key differences in their mechanisms of action at an atomic level.
Data Presentation: A Head-to-Head Comparison of TrkA Inhibitors
The following table summarizes key quantitative data for a selection of TrkA inhibitors, offering a clear comparison of their potency and crystallographic data.
| Inhibitor | Type | Target(s) | IC50 (TrkA) | PDB ID | Resolution (Å) | Binding Conformation |
| Compound 32h | Type II | TrkA selective | 72 nM[1] | 7XBI[1][2] | 2.16[1][2] | DFG-out[1] |
| Larotrectinib | Type I | Pan-Trk | ~5 nM | Not available | - | DFG-in (inferred) |
| Entrectinib | Type I | Pan-Trk, ROS1, ALK | ~1.7 nM[3] | Not available | - | DFG-in (inferred) |
| Repotrectinib | Type I (next-gen) | Pan-Trk, ROS1, ALK | - | 7VKO | 2.90 | DFG-in |
Delving into the Binding Mechanisms: A Tale of Two Conformations
The crystallographic data for compound 32h in complex with the hTrkA kinase domain (PDB ID: 7XBI) reveals its mechanism as a Type II inhibitor . This is characterized by its binding to the "DFG-out" conformation of the kinase.[1] In this inactive state, the Asp-Phe-Gly (DFG) motif, a critical component of the activation loop, is flipped from its active conformation. The crystal structure of the TrkA-32h complex, resolved at 2.16 Å, clearly shows the inhibitor occupying the ATP-binding pocket and extending into an adjacent allosteric site that is only accessible in the DFG-out state.[1][2] Key interactions observed in the crystal structure include hydrogen bonds between the 1H-indazole group of 32h and the hinge region residues Glu590 and Met592, as well as hydrogen bonds between the ureido linker and residues in the αC-helix (Glu560) and the DFG loop (Asp668).[1]
In contrast, Type I inhibitors like Larotrectinib and Entrectinib bind to the active "DFG-in" conformation of the kinase, directly competing with ATP for binding. While a co-crystal structure of Larotrectinib or Entrectinib with TrkA is not publicly available, their mechanism is well-established, and the crystal structure of the next-generation type I inhibitor, repotrectinib, with TrkA (PDB ID: 7VKO) confirms this binding mode.
The ability of Type II inhibitors to bind to an inactive conformation can offer advantages in terms of selectivity and overcoming certain resistance mutations. The unique binding mode of compound 32h, confirmed by crystallography, provides a structural basis for its high selectivity for TrkA over TrkB and TrkC.[1]
Experimental Protocols: From Protein to Structure
The following is a generalized protocol for the crystallographic confirmation of an inhibitor's binding mechanism to hTrkA, based on established methodologies.
1. Protein Expression and Purification:
-
The human TrkA kinase domain (e.g., residues 440-796) is cloned into an expression vector (e.g., baculovirus or bacterial).
-
The protein is expressed in a suitable host system (e.g., Sf9 insect cells or E. coli).
-
Cells are harvested, lysed, and the protein is purified using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography) to achieve high purity (>95%).
2. Crystallization:
-
The purified TrkA kinase domain is concentrated to a suitable concentration (typically 5-10 mg/mL).
-
The inhibitor (e.g., compound 32h) is added to the protein solution in molar excess.
-
Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made screens to identify initial crystallization conditions.
-
Promising conditions are optimized by varying precipitant concentration, pH, and additives to grow diffraction-quality crystals.
3. X-ray Diffraction Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction images are processed to determine the space group, unit cell dimensions, and to integrate the reflection intensities.
4. Structure Determination and Refinement:
-
The structure is solved using molecular replacement with a known kinase domain structure as a search model.
-
The inhibitor is manually built into the electron density map.
-
The model is refined through multiple rounds of manual rebuilding and computational refinement until the model converges and has good stereochemistry.
-
The final structure is validated and deposited in the Protein Data Bank (PDB).
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate the TrkA signaling pathway and the experimental workflow for crystallographic analysis.
Caption: TrkA signaling pathway and point of inhibition.
Caption: Experimental workflow for crystallographic analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of hTrkA-IN-2
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of hTrkA-IN-2, a small molecule inhibitor of Tropomyosin receptor kinase A. Given the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, the following procedures are based on best practices for the disposal of potentially hazardous small molecule kinase inhibitors and general laboratory chemical waste.
It is imperative to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound, should it be available, before proceeding with any disposal.
Understanding the Nature of this compound
This compound is identified as a type 2 inhibitor of the human tropomyosin receptor kinase A (hTrkA).[1][2][3] Small molecule kinase inhibitors are a significant class of drugs, with many approved for medical use.[4][5] As with many biologically active small molecules, it should be treated as a potentially hazardous chemical. This necessitates careful handling to avoid exposure and environmental contamination. Some organic solvents used with these compounds can be carcinogens, reproductive hazards, or neurotoxins.[6]
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory chemical waste disposal is to prevent harm to individuals and the environment. This is achieved through proper segregation, containment, and labeling of waste. Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash.[6][7][8]
Quantitative Data on Hazardous Chemical Waste
While specific quantitative data for this compound is not available, the following table summarizes general characteristics and disposal parameters for common types of hazardous laboratory waste.
| Waste Type | Common Examples | Primary Hazards | Recommended Container | Disposal Method |
| Solid Chemical Waste | Unused this compound powder, contaminated lab materials (gloves, weigh boats, pipette tips) | Toxicity, potential for dust inhalation | Sealed, labeled, puncture-resistant container or double-bagged in clear poly bags.[7] | Collection by a licensed hazardous waste disposal company for incineration or other approved treatment.[9] |
| Non-Halogenated Organic Solvent Waste | Solutions of this compound in solvents like DMSO, ethanol, acetone | Flammability, toxicity | Labeled, sealed, solvent-compatible container (e.g., polyethylene).[10] | Collection by a licensed hazardous waste disposal company.[6] |
| Halogenated Organic Solvent Waste | Solutions of this compound in solvents like dichloromethane, chloroform | Toxicity, environmental hazard | Labeled, sealed, solvent-compatible container, kept separate from non-halogenated solvents.[10][11] | Collection by a licensed hazardous waste disposal company.[6] |
| Aqueous Waste (with hazardous chemicals) | Buffer solutions containing this compound | Toxicity, potential harm to aquatic life | Labeled, sealed, compatible container. | Collection by a licensed hazardous waste disposal company.[8] |
| Sharps Waste (chemically contaminated) | Needles, scalpels, or broken glass contaminated with this compound | Puncture hazard, chemical exposure | Labeled, puncture-resistant sharps container.[12] | Collection by a licensed hazardous waste disposal company.[12] |
Step-by-Step Disposal Procedures for this compound
The following protocols outline the recommended steps for the safe disposal of this compound in various forms.
1. Solid Waste Disposal (Unused compound, contaminated consumables):
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory waste. This includes items like gloves, weighing paper, pipette tips, and any absorbent material used for spills.
-
Containment: Place the segregated solid waste into a designated, clearly labeled, and sealed container. For heavily contaminated items, double-bagging in sturdy, clear plastic bags is recommended.[7]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag, clearly identifying the contents, including "this compound" and any other chemical contaminants.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from general lab traffic and incompatible chemicals.[12]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
2. Liquid Waste Disposal (Solutions of this compound):
-
Segregation: Never mix different types of liquid waste. Keep halogenated solvents, non-halogenated solvents, and aqueous solutions in separate, dedicated waste containers.[13]
-
Containment: Use appropriate, leak-proof, and sealed containers for each type of liquid waste. Do not overfill containers; it is recommended to fill them to only 70-80% capacity to allow for vapor expansion.[10]
-
Labeling: Clearly label each container with a "Hazardous Waste" tag. The label must detail the full chemical names of all components and their approximate concentrations. Vague descriptions like "solvent waste" are not acceptable.
-
Storage: Store liquid waste containers in secondary containment (such as a spill tray) within a designated SAA, segregated by compatibility.[12]
-
Disposal: Contact your institution's EHS office for collection and disposal.
3. Disposal of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing, the original labels should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste, provided institutional guidelines allow.[8]
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should develop their own experimental protocols in accordance with established laboratory safety practices and any specific handling information provided by the chemical supplier.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for Laboratory Chemical Waste Disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental responsibility.
References
- 1. Synthetic inhibitor leads of human tropomyosin receptor kinase A (hTrkA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. web.mit.edu [web.mit.edu]
- 8. vumc.org [vumc.org]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
